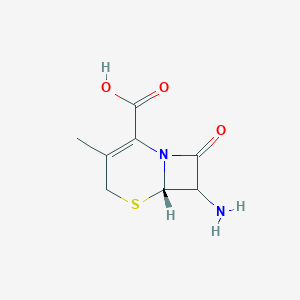

7-Aminodeacetoxycephalosporanic acid

Beschreibung

Eigenschaften

IUPAC Name |

(6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c1-3-2-14-7-4(9)6(11)10(7)5(3)8(12)13/h4,7H,2,9H2,1H3,(H,12,13)/t4-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVIAYEIXYQCDAN-CLZZGJSISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4057687 | |

| Record name | 7-Aminodeacetoxycephalosporanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22252-43-3, 70287-30-8, 26395-99-3 | |

| Record name | 7-Aminodeacetoxycephalosporanic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22252-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(6R,7R)-7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70287-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Aminodesacetoxycephalosporanic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022252433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026395993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Aminodesacetoxycephalosporanic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14107 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 7-Aminodeacetoxycephalosporanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-(±)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-AMINODESACETOXYCEPHALOSPORANIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ANM3MSM8TN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

7-Aminodeacetoxycephalosporanic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties of 7-Aminodeacetoxycephalosporanic acid (7-ADCA), a pivotal intermediate in the synthesis of a wide range of semi-synthetic cephalosporin (B10832234) antibiotics. This document consolidates key data on its physical and chemical characteristics, spectral properties, solubility, and established experimental protocols for its synthesis and analysis.

Core Chemical Properties

This compound, commonly known as 7-ADCA, is the fundamental nucleus for the production of essential cephalosporin drugs such as cephalexin, cephradine, and cefadroxil. Its chemical structure consists of a β-lactam ring fused to a dihydrothiazine ring, with an amino group at the 7-position and a methyl group at the 3-position.

Table 1: Physical and Chemical Properties of 7-ADCA

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₃S | --INVALID-LINK-- |

| Molecular Weight | 214.24 g/mol | --INVALID-LINK-- |

| Appearance | White to light yellow crystalline solid | Generic |

| IUPAC Name | (6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | --INVALID-LINK-- |

| CAS Number | 22252-43-3 | --INVALID-LINK-- |

| Predicted Density | 1.59±0.1 g/cm³ | Generic |

| Predicted pKa | 3.04±0.50 | Generic |

| Storage Conditions | 2-8°C, protect from light | Generic |

Spectral Data

Detailed spectral analysis is crucial for the identification and quality control of 7-ADCA. While comprehensive public data with explicit peak assignments for 7-ADCA is limited, this section provides available information and data for the closely related compound, 7-aminocephalosporanic acid (7-ACA), for reference.

Disclaimer: The following NMR and Mass Spectrometry data are for the related compound 7-aminocephalosporanic acid (7-ACA) and are provided for illustrative purposes due to the lack of publicly available, detailed spectral data for 7-ADCA.

Table 2: Reference ¹H NMR Spectral Data for 7-ACA in D₂O

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 5.15 | d | H-7 |

| 5.05 | d | H-6 |

| 4.90, 4.65 | ABq | 3-CH₂ |

| 3.55, 3.30 | ABq | 2-CH₂ |

| 2.05 | s | 3-CH₃ |

Table 3: Reference ¹³C NMR Spectral Data for 7-ACA

| Chemical Shift (ppm) | Assignment |

| 172.1 | COOH |

| 170.2 | C=O (β-lactam) |

| 168.5 | C=O (acetyl) |

| 128.5 | C-3 |

| 125.0 | C-4 |

| 65.5 | C-2 |

| 59.0 | C-7 |

| 57.5 | C-6 |

| 20.5 | 3-CH₃ |

Infrared (IR) Spectroscopy:

The IR spectrum of 7-ADCA exhibits characteristic absorption bands corresponding to its functional groups. Key peaks include:

-

~3400-3200 cm⁻¹: N-H stretching vibrations of the amino group.

-

~3000-2800 cm⁻¹: C-H stretching vibrations of the methyl and methylene (B1212753) groups.

-

~1770 cm⁻¹: C=O stretching vibration of the β-lactam ring.

-

~1690 cm⁻¹: C=O stretching vibration of the carboxylic acid group.

-

~1620 cm⁻¹: N-H bending vibration of the amino group.

-

~1520 cm⁻¹: C=C stretching vibration in the dihydrothiazine ring.

Mass Spectrometry (MS):

The mass spectrum of 7-ADCA would show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight. The fragmentation pattern is expected to involve the cleavage of the β-lactam ring and the loss of the amino and carboxyl groups. A detailed fragmentation analysis from publicly available sources is currently unavailable.

Solubility Profile

The solubility of 7-ADCA is a critical parameter in its purification and in the synthesis of cephalosporin derivatives.

Table 4: Solubility of 7-ADCA

| Solvent | Solubility | Conditions | Source |

| Water | Sparingly soluble | - | Generic |

| Ammonium Hydroxide (15%) | Soluble | pH adjustment to ~8.0 | [1] |

| Dichloromethane (B109758) | Insoluble | - | Generic |

| Methanol | Sparingly soluble | - | Generic |

| Acetonitrile (B52724) | Sparingly soluble | - | Generic |

The solubility of 7-ADCA in aqueous solutions is significantly influenced by pH. It is least soluble at its isoelectric point and its solubility increases in both acidic and alkaline conditions.

Experimental Protocols

Synthesis of 7-ADCA from Penicillin G

The industrial production of 7-ADCA commonly involves a three-step chemical and enzymatic process starting from Penicillin G.

Workflow for the Synthesis of 7-ADCA from Penicillin G

Caption: Chemical synthesis pathway of 7-ADCA from Penicillin G.

Step 1: Oxidation of Penicillin G

-

Dissolve Penicillin G potassium salt in a suitable organic solvent.

-

Add an oxidizing agent, such as hydrogen peroxide, to the solution. This step converts the sulfide (B99878) in the thiazolidine (B150603) ring to a sulfoxide.

-

Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the Penicillin G sulfoxide is isolated.

Step 2: Ring Expansion to Cephalosporin G

-

The isolated Penicillin G sulfoxide is subjected to a ring expansion reaction.

-

This is typically carried out in the presence of a catalyst, such as a combination of pyridine (B92270) hydrobromide and oxalic acid, in an appropriate solvent.

-

The reaction temperature is carefully controlled to promote the desired rearrangement of the five-membered thiazolidine ring into the six-membered dihydrothiazine ring of the cephalosporin nucleus, yielding Cephalosporin G.

-

The product, Cephalosporin G, is then purified.

Step 3: Enzymatic Hydrolysis to 7-ADCA

-

Dissolve the purified Cephalosporin G in an aqueous buffer solution, typically around pH 8.0.[1]

-

Add immobilized Penicillin G Acylase to the solution. The typical enzyme loading is 70-100% of the weight of Cephalosporin G.[1]

-

Maintain the reaction temperature at approximately 30°C and the pH at 8.0 for about 90 minutes.[1]

-

After the reaction is complete, separate the immobilized enzyme by filtration.

-

Extract the aqueous solution with an organic solvent like dichloromethane to remove impurities.

-

Adjust the pH of the aqueous phase to below 1 with sulfuric acid at 25°C and separate the organic phase.[1]

-

After decolorizing the aqueous phase, adjust the pH to induce crystallization of 7-ADCA.

-

Filter the solution to collect the 7-ADCA crystals.

Analysis of 7-ADCA by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the quantification and purity assessment of 7-ADCA.

Table 5: HPLC Method for 7-ADCA Analysis

| Parameter | Condition | Source |

| Column | C18 (e.g., SB-C18, 5 µm, 4.6 mm x 250 mm) | [2] |

| Mobile Phase | Phosphate (B84403) buffer (5g K₂HPO₄ and 5g KH₂PO₄ in 1L water, pH 6.0) : Acetonitrile (92:8, v/v) | [2] |

| Flow Rate | 1.0 mL/min | Generic |

| Detection | UV at 254 nm | [2] |

| Column Temperature | 35°C | [2] |

| Injection Volume | 20 µL | [2] |

Experimental Workflow for HPLC Analysis of 7-ADCA

Caption: Workflow for the quantitative analysis of 7-ADCA by HPLC.

Protocol:

-

Preparation of Mobile Phase: Prepare the phosphate buffer by dissolving 5g of K₂HPO₄ and 5g of KH₂PO₄ in 1L of HPLC-grade water and adjust the pH to 6.0. Mix the buffer with acetonitrile in a 92:8 (v/v) ratio. Degas the mobile phase before use.[2]

-

Standard Solution Preparation: Accurately weigh a known amount of 7-ADCA reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of standard solutions of different concentrations by diluting the stock solution with the mobile phase.

-

Sample Preparation: Accurately weigh the 7-ADCA sample and dissolve it in the mobile phase to a known concentration that falls within the range of the standard curve.

-

Chromatographic Analysis: Set up the HPLC system with the conditions specified in Table 5. Equilibrate the column with the mobile phase until a stable baseline is obtained. Inject the standard solutions and the sample solution.

-

Quantification: Construct a calibration curve by plotting the peak area of the 7-ADCA standard against its concentration. Determine the concentration of 7-ADCA in the sample by interpolating its peak area on the calibration curve.

Conclusion

This technical guide provides a detailed overview of the chemical properties of this compound, an indispensable intermediate in the pharmaceutical industry. The presented data and protocols are intended to support researchers and professionals in the development, synthesis, and analysis of cephalosporin-based antibiotics. Further research to fully characterize the spectral properties of 7-ADCA, particularly detailed NMR and mass spectrometry data, would be a valuable contribution to the field.

References

7-Aminodesacetoxycephalosporanic Acid (7-ADCA): A Core Intermediate in Cephalosporin Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Aminodesacetoxycephalosporanic acid (7-ADCA) is a pivotal semi-synthetic intermediate in the production of a wide range of cephalosporin (B10832234) antibiotics. Its unique molecular architecture, featuring a β-lactam ring fused to a dihydrothiazine ring, provides the essential backbone for the synthesis of blockbuster drugs such as cephalexin (B21000) and cephradine. This technical guide provides a comprehensive overview of the molecular structure, key functional groups, and physicochemical properties of 7-ADCA. Furthermore, it details the prevalent synthetic pathway from Penicillin G, including key experimental protocols for its synthesis and purification.

Molecular Structure and Functional Groups

7-ADCA, with the chemical formula C8H10N2O3S, possesses a bicyclic heteroatomic structure that is fundamental to its chemical reactivity and biological significance.[1][2] The core of the molecule is the cephem nucleus, which is a fusion of a four-membered β-lactam ring and a six-membered dihydrothiazine ring.

The key functional groups that dictate the chemical behavior of 7-ADCA are:

-

β-Lactam Ring: This highly strained four-membered cyclic amide is the pharmacophore responsible for the antibacterial activity of cephalosporins. The ring strain makes the amide bond susceptible to nucleophilic attack, leading to the acylation and inactivation of bacterial transpeptidases involved in cell wall synthesis.

-

Carboxylic Acid: The carboxylic acid group at position 2 is crucial for the molecule's solubility in aqueous media and for its interaction with biological targets. It also serves as a handle for further chemical modifications.

-

Primary Amine: The amino group at the 7-position is a key site for the introduction of various side chains. Acylation of this amine with different acyl groups allows for the synthesis of a diverse array of cephalosporin derivatives with varying antibacterial spectra and pharmacokinetic properties.

-

Dihydrothiazine Ring: This six-membered sulfur-containing ring influences the overall conformation and stability of the molecule. The double bond between C-3 and C-4 is a characteristic feature of this class of cephalosporins.

-

Methyl Group: A methyl group is present at the 3-position of the dihydrothiazine ring.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of 7-ADCA is essential for its handling, characterization, and use in synthetic processes.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 7-ADCA.

| Property | Value | Reference |

| Molecular Formula | C8H10N2O3S | [1][2] |

| Molecular Weight | 214.24 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 234 °C (decomposes) | |

| Solubility | Soluble in aqueous alkaline solutions. | |

| pKa | ~3.04 (Predicted) |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and purity assessment of 7-ADCA. While detailed spectra are proprietary to manufacturers, the expected characteristic signals are outlined below based on the molecular structure.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 7-ADCA would exhibit characteristic signals for the protons on the β-lactam and dihydrothiazine rings. The protons on the β-lactam ring (at C-6 and C-7) would appear as doublets with a coupling constant of approximately 5 Hz, which is typical for a cis-relationship in this ring system. The methyl group at C-3 would appear as a singlet, and the protons of the dihydrothiazine ring would also have distinct chemical shifts.

-

¹³C NMR: The carbon NMR spectrum would show distinct resonances for all eight carbon atoms in the molecule. The carbonyl carbons of the β-lactam and the carboxylic acid would appear at the downfield end of the spectrum. The carbons of the dihydrothiazine ring and the methyl group would have characteristic chemical shifts.

2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 7-ADCA is characterized by the absorption bands of its key functional groups:

| Functional Group | Characteristic Absorption (cm⁻¹) |

| β-Lactam C=O stretch | ~1750-1780 (strong) |

| Carboxylic Acid C=O stretch | ~1700-1725 (strong) |

| Carboxylic Acid O-H stretch | ~2500-3300 (broad) |

| N-H stretch (primary amine) | ~3300-3400 (two bands, medium) |

| C-H stretch | ~2850-3000 |

Synthesis of 7-ADCA from Penicillin G

The industrial production of 7-ADCA predominantly involves a multi-step chemical and enzymatic conversion of Penicillin G. This process is a cornerstone of cephalosporin manufacturing.

Synthesis Pathway

The synthesis of 7-ADCA from Penicillin G involves three main stages:

-

Oxidation: Penicillin G is first oxidized to its sulfoxide (B87167).

-

Ring Expansion: The five-membered thiazolidine (B150603) ring of the penicillin sulfoxide is expanded to the six-membered dihydrothiazine ring of a cephalosporin intermediate, typically phenylacetyl-7-ADCA.

-

Enzymatic Hydrolysis: The phenylacetyl side chain is selectively removed from the 7-amino group by an immobilized penicillin G acylase enzyme to yield 7-ADCA.

The following diagram illustrates the logical relationship in the synthesis of 7-ADCA from Penicillin G.

References

(6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid: A Technical Guide

An In-depth Whitepaper on a Core Cephalosporin (B10832234) Intermediate

Introduction

(6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, commonly known as 7-amino-3-deacetoxycephalosporanic acid (7-ADCA), is a pivotal intermediate in the synthesis of a wide range of semi-synthetic cephalosporin antibiotics. These antibiotics are a class of β-lactam drugs that are crucial in treating various bacterial infections. The structural integrity and purity of 7-ADCA (B7957142) are paramount for the efficacy and safety of the final active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, synthesis, and its role in the production of cephalosporins, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental characteristics of 7-ADCA are summarized below, providing essential data for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C8H10N2O3S | [1] |

| Molecular Weight | 214.24 g/mol | [1] |

| CAS Number | 22252-43-3 | [2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | Decomposes above 250 °C | |

| Solubility | Sparingly soluble in water and most organic solvents. Soluble in acidic and alkaline solutions. |

Synthesis of 7-ADCA

The industrial production of 7-ADCA primarily starts from penicillin G, which undergoes a series of chemical transformations. The key steps involve the oxidation of the thiazolidine (B150603) ring of penicillin to a sulfoxide, followed by a thermally induced ring expansion to the dihydrothiazine ring characteristic of cephalosporins. Finally, the phenylacetyl side chain at the 7-position is cleaved to yield the free amino group of 7-ADCA.

General Synthesis Pathway

The conversion of Penicillin G to 7-ADCA is a multi-step process. A simplified representation of this pathway is outlined below.

Caption: General synthesis pathway from Penicillin G to 7-ADCA.

Experimental Protocol: Ring Expansion of Penicillin G Sulfoxide

This protocol outlines a common method for the ring expansion step, a critical transformation in the synthesis of the cephalosporin core.

Materials:

-

Penicillin G Sulfoxide

-

Pyridine (B92270) hydrobromide

-

Oxalic acid

-

Dilute sulfuric acid

-

Hot water

Procedure:

-

A solution of Penicillin G Sulfoxide in toluene is prepared, and the moisture content is reduced by azeotropic distillation under reduced pressure.

-

The reaction mixture is brought to a temperature of 45-50°C under a nitrogen atmosphere.

-

A catalytic amount of pyridine hydrobromide and oxalic acid is added to the mixture.

-

The temperature is then raised to 90-110°C, and the reaction is maintained for approximately 150-180 minutes, ensuring the water content remains low.

-

Upon completion, the reaction is cooled to 60°C, and hot water is added.

-

The pH of the aqueous layer is adjusted to around 2.2-2.5 with dilute sulfuric acid.

-

The mixture is cooled to 40-45°C and stirred to induce crystallization.

-

The resulting solid, Cephalosporin G, is collected by filtration and washed with water.[3]

Note: This is a representative protocol and may require optimization based on specific laboratory conditions and scale.

Role as a Key Synthetic Intermediate

7-ADCA is the foundational building block for a multitude of oral cephalosporin antibiotics. The primary amino group at the 7-position serves as a handle for the introduction of various acyl side chains, which modulate the antibacterial spectrum and pharmacokinetic properties of the resulting drug.

Acylation of 7-ADCA to Synthesize Cephalexin

A prominent example of the use of 7-ADCA is in the synthesis of Cephalexin, a first-generation cephalosporin.

Caption: Workflow for the synthesis of Cephalexin from 7-ADCA.

Experimental Protocol: Synthesis of Cephalexin from 7-ADCA

This protocol details the acylation of 7-ADCA to produce Cephalexin.

Materials:

-

7-ADCA

-

N,N-Dimethylformamide (DMF)

-

Triethylamine

-

Trimethylsilyl chloride

-

D-α-aminophenylacetyl chloride hydrochloride

-

Water

-

Ammonia (B1221849) solution

Procedure:

-

A suspension of 7-ADCA in N,N-dimethylformamide is prepared at room temperature.

-

Triethylamine is added, followed by trimethylsilyl chloride, to silylate the carboxylic acid and amino groups of 7-ADCA. This step enhances solubility and reactivity.

-

The silylated 7-ADCA solution is then acylated directly by the addition of D-α-aminophenylacetyl chloride hydrochloride. The addition may be done in portions.

-

After the acylation is complete, water is added to the reaction mixture.

-

The pH is adjusted to 5.2 with an ammonia solution to precipitate the product.

-

The precipitated solid, Cephalexin, is filtered, washed, and dried.[4]

Note: This protocol is for illustrative purposes. Industrial processes may vary and are often proprietary.

Conclusion

(6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (7-ADCA) is an indispensable molecule in the pharmaceutical industry. Its efficient synthesis and high purity are critical for the production of life-saving cephalosporin antibiotics. A thorough understanding of its chemical properties and synthetic pathways, as detailed in this guide, is essential for professionals in the field of drug development and manufacturing. The methodologies and data presented herein provide a solid foundation for further research and process optimization.

References

- 1. 7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | 26395-99-3 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. CN104059089A - Preparation method of 7-ADCA - Google Patents [patents.google.com]

- 4. US3957773A - Process for preparing cephalosporin compounds from 7-adca - Google Patents [patents.google.com]

The Advent of a Core Antibiotic: A Technical Guide to the Discovery and History of 7-ADCA

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Aminodeacetoxycephalosporanic acid (7-ADCA) is a fundamental building block in the synthesis of a multitude of life-saving semi-synthetic cephalosporin (B10832234) antibiotics. Its discovery and the subsequent evolution of its production methods represent a significant chapter in the history of antibacterial chemotherapy. This technical guide provides an in-depth exploration of the journey of 7-ADCA, from its conceptualization to the advanced biotechnological production routes employed today. The focus is on the quantitative aspects of various synthetic strategies and the detailed experimental protocols that have underpinned these developments.

The Genesis of Cephalosporins and the Need for a Versatile Nucleus

The story of 7-ADCA is intrinsically linked to the discovery of cephalosporins. In 1945, Giuseppe Brotzu, an Italian pharmacologist, isolated the fungus Cephalosporium acremonium (now known as Acremonium chrysogenum) from a sewage outfall in Sardinia. This fungus was found to produce substances with antibiotic activity. Subsequent research by Sir Howard Florey and his team at the University of Oxford led to the isolation of Cephalosporin C, the first identified member of this new class of β-lactam antibiotics.

While Cephalosporin C exhibited promising antibacterial properties, its potency was not optimal for clinical use. The key breakthrough came with the elucidation of its chemical structure, which revealed a bicyclic core, 7-aminocephalosporanic acid (7-ACA), analogous to the 6-aminopenicillanic acid (6-APA) nucleus of penicillins. This discovery opened the door to the creation of semi-synthetic cephalosporins with improved activity and pharmacokinetic profiles through the modification of the side chain at the 7-amino position.

However, the production of 7-ACA from the fermentation of A. chrysogenum was complex and costly. This challenge spurred researchers to explore alternative, more economically viable routes to a core cephalosporin nucleus. The focus turned to the abundant and readily available penicillins as a potential starting material. This led to the development of 7-ADCA, a derivative of 7-ACA lacking the acetoxy group at the C-3 position, which could be efficiently synthesized from penicillin G.

Production of 7-ADCA: A Tale of Two Chemistries

The industrial-scale production of 7-ADCA has historically been dominated by two main approaches: chemical synthesis and enzymatic conversion. The transition from purely chemical methods to more sustainable enzymatic and fermentation-based processes reflects a broader trend in the pharmaceutical industry towards greener and more efficient manufacturing.

Chemical Synthesis: The Trailblazing but Challenging Route

The traditional method for producing 7-ADCA involves the chemical ring expansion of penicillin G. This multi-step process, while effective, is fraught with challenges, including the use of harsh reagents, significant solvent waste, and the generation of environmental pollutants.

Quantitative Data on 7-ADCA Production Methods

| Production Method | Key Intermediate(s) | Typical Yield (%) | Key Advantages | Key Disadvantages |

| Chemical Synthesis | Penicillin G sulfoxide (B87167), Phenylacetyl-7-ADCA (G-7-ADCA) | 70-80[1] | Well-established technology | Use of hazardous reagents, environmental pollution, multiple complex steps[2] |

| Enzymatic (Immobilized Acylase) | Phenylacetyl-7-ADCA (G-7-ADCA) | >95 (for the deacylation step)[3] | High specificity, mild reaction conditions, reduced waste | Requires prior synthesis of the cephalosporin intermediate |

| Whole-Cell Biocatalysis (Recombinant E. coli) | Penicillin G, Phenylacetyl-7-ADCA (G-7-ADCA) | ~78 (conversion of PenG to G-7-ADCA)[4] | Environmentally friendly, potential for continuous processing | Complex strain development and optimization |

| Fermentation (Recombinant A. chrysogenum) | Deacetoxycephalosporin C (DAOC) | 75-80 (of total β-lactams as DAOC)[5] | Direct production of a key intermediate, reduced downstream processing | Requires extensive genetic engineering of the host strain |

| Fermentation (Recombinant P. chrysogenum) | Adipoyl-7-ADCA | High titers reported | Utilizes the high productivity of penicillin-producing strains | Requires an additional enzymatic step to remove the adipoyl side chain |

Experimental Protocols

This protocol is based on the general principles of the chemical ring expansion of penicillin.

1. Esterification of Penicillin G Sulfoxide:

-

Suspend Penicillin G sulfoxide in a suitable organic solvent (e.g., toluene).

-

Add an esterifying agent, such as N,N'-bistrimethylsilyl urea (B33335) (BSU), at a molar ratio of approximately 2.5:1 (BSU:sulfoxide).[1]

-

Heat the reaction mixture to around 55°C and stir until the esterification is complete, which can be monitored by techniques like thin-layer chromatography (TLC).[1]

2. Ring Expansion:

-

To the solution of the esterified penicillin G sulfoxide, add a catalyst system. A common system consists of pyridine (B92270) and an acetyl halide (e.g., acetyl bromide) in a molar ratio of approximately 1:0.6:0.4 (sulfoxide:pyridine:acetyl bromide).[1]

-

Reflux the reaction mixture in toluene (B28343) for approximately 3.5 hours.[1] The progress of the ring expansion can be followed by HPLC.

3. Hydrolysis and Precipitation:

-

After the ring expansion is complete, cool the reaction mixture.

-

Add water to hydrolyze the silyl (B83357) ester protecting group.

-

Carefully adjust the pH of the aqueous phase to approximately 1.8 with a dilute acid (e.g., sulfuric acid) to precipitate the product, G-7-ADCA.[1]

-

Filter the precipitate, wash it with cold water, and dry it under vacuum. The yield of G-7-ADCA can reach up to 76% with a purity of 97%.[1]

This protocol describes the final step in many 7-ADCA production processes, where the side chain is removed enzymatically.

1. Solubilization of Substrate:

-

Dissolve Cephalosporin G in a 15% ammonia (B1221849) solution to a concentration of 0.3 mol/L.[6]

2. Enzymatic Reaction:

-

Add immobilized penicillin G acylase to the substrate solution. The amount of immobilized enzyme is typically 70-100% of the weight of the Cephalosporin G.[6]

-

Maintain the reaction temperature at 30°C and the pH at approximately 8.0.[6]

-

Allow the reaction to proceed for about 90 minutes.[6] Monitor the conversion of Cephalosporin G to 7-ADCA using HPLC.

3. Product Isolation and Purification:

-

After the reaction is complete, separate the immobilized enzyme by filtration for reuse.

-

Extract the aqueous solution with an organic solvent like dichloromethane (B109758) to remove the phenylacetic acid byproduct.

-

Adjust the pH of the aqueous phase to less than 1 with sulfuric acid at a controlled temperature of 25°C.[6]

-

Separate the organic phase. The aqueous phase, containing the 7-ADCA, can be decolorized with activated carbon.

-

Induce crystallization by adding a 10% ammonia solution and stirring.

-

Filter the crystalline 7-ADCA, wash with cold water, and dry.

The Rise of Biotechnology: Enzymatic and Fermentative Routes

Concerns over the environmental impact and cost of chemical synthesis fueled the development of biotechnological alternatives for 7-ADCA production. These methods leverage the specificity of enzymes and the metabolic power of microorganisms to create more sustainable and efficient processes.

Key Enzymes in the Biotechnological Production of 7-ADCA

-

Deacetoxycephalosporin C synthase (DAOCS) or "Expandase": This crucial enzyme, often sourced from Streptomyces clavuligerus, catalyzes the ring expansion of a penicillin nucleus to a cephalosporin nucleus.[3]

-

D-amino acid oxidase (DAO): This enzyme is involved in the initial step of removing the D-α-aminoadipyl side chain from cephalosporin C and its derivatives.[5]

-

Glutaryl-7-ACA acylase (GLA): This enzyme completes the removal of the side chain initiated by DAO, yielding the free amino group at the 7-position.[5]

-

Penicillin G Acylase: This widely used industrial enzyme is employed to cleave the phenylacetyl side chain from G-7-ADCA to produce 7-ADCA.

Genetically Engineered Microorganisms: The New Frontiers

A significant leap forward in 7-ADCA production has been the development of recombinant microbial strains. Scientists have successfully engineered both the traditional penicillin producer, Penicillium chrysogenum, and the cephalosporin producer, Acremonium chrysogenum, to synthesize 7-ADCA or its immediate precursors.

-

P. chrysogenum as a Host: By introducing the cefE gene (encoding expandase) from S. clavuligerus into P. chrysogenum, researchers have created strains that can convert a supplemented precursor, such as adipic acid, into adipoyl-7-ADCA. This intermediate can then be readily converted to 7-ADCA in a subsequent enzymatic step.

-

A. chrysogenum as a Host: Another strategy involves modifying the native cephalosporin biosynthesis pathway in A. chrysogenum. By inactivating the cefEF gene (which codes for the bifunctional expandase/hydroxylase) and introducing the cefE gene from S. clavuligerus, strains have been developed that accumulate high levels of deacetoxycephalosporin C (DAOC).[5] DAOC can then be converted to 7-ADCA using the two-step enzymatic process with DAO and GLA.[5]

Visualizing the Pathways: Synthesis and Logic Diagrams

To better understand the complex relationships and processes involved in 7-ADCA production, the following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows.

Caption: Chemical synthesis pathway of 7-ADCA from Penicillin G.

Caption: Two-step enzymatic conversion of DAOC to 7-ADCA.

Caption: Workflow for 7-ADCA production using recombinant P. chrysogenum.

Conclusion and Future Outlook

The journey of 7-ADCA from a laboratory curiosity to a cornerstone of the antibiotic industry is a testament to the power of chemical and biological innovation. While chemical synthesis paved the way, the future of 7-ADCA production undoubtedly lies in biotechnology. The use of genetically engineered microorganisms and optimized enzymatic processes not only offers a more environmentally sustainable alternative but also holds the promise of further improvements in yield and cost-effectiveness.

Ongoing research in metabolic engineering, synthetic biology, and enzyme evolution is expected to further refine these biotechnological routes. The development of more robust and efficient enzymes, coupled with the optimization of fermentation and downstream processing, will continue to drive down the cost of this vital antibiotic intermediate. As the threat of antimicrobial resistance continues to grow, the efficient and sustainable production of core antibiotic scaffolds like 7-ADCA will remain a critical priority for the global scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. US6020151A - Process for the production of 7-ADCA via expandase activity on penicillin G - Google Patents [patents.google.com]

- 3. EP0532341A1 - Novel bioprocess for preparing 7-ADCA - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Environmentally safe production of this compound (7-ADCA) using recombinant strains of Acremonium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN104059089A - Preparation method of 7-ADCA - Google Patents [patents.google.com]

7-ADCA: A Core Building Block for Semi-Synthetic Cephalosporins - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Aminodeacetoxycephalosporanic acid (7-ADCA) is a pivotal intermediate in the pharmaceutical industry, serving as the foundational core for the synthesis of a multitude of semi-synthetic cephalosporin (B10832234) antibiotics. Its unique β-lactam fused dihydrothiazine ring structure allows for the attachment of various side chains at the 7-amino position, leading to the creation of potent antibiotics with diverse antibacterial spectra and pharmacokinetic profiles. This technical guide provides an in-depth overview of 7-ADCA, covering its synthesis, key chemical properties, and its role in the production of prominent cephalosporins such as cephalexin (B21000), cephradine, and cefaclor (B193732). Detailed experimental methodologies, quantitative data, and process visualizations are presented to support researchers and professionals in the field of drug development and manufacturing.

Physicochemical Properties of 7-ADCA

7-ADCA is a white to light yellow crystalline solid. A comprehensive summary of its key physicochemical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀N₂O₃S | [1][2] |

| Molecular Weight | 214.24 g/mol | [1][2] |

| CAS Number | 22252-43-3 | |

| Appearance | White to light yellow crystalline solid | |

| Solubility | Soluble in aqueous solutions, with solubility being pH-dependent. | [3] |

| Storage | 2-8°C, protected from light. |

Synthesis of 7-ADCA: Chemical and Enzymatic Routes

The industrial production of 7-ADCA is primarily achieved through two main routes: chemical synthesis involving the ring expansion of penicillin G and enzymatic (or chemoenzymatic) synthesis, which is considered a more environmentally friendly alternative.

Chemical Synthesis from Penicillin G

The traditional chemical synthesis of 7-ADCA starts from the readily available penicillin G potassium salt. This multi-step process involves the expansion of the five-membered thiazolidine (B150603) ring of penicillin into the six-membered dihydrothiazine ring characteristic of cephalosporins.

The key stages of this process are:

-

Oxidation: Penicillin G is oxidized to penicillin G sulfoxide (B87167).

-

Ring Expansion: The penicillin G sulfoxide undergoes a catalytically induced ring expansion to form a cephalosporin derivative.

-

Enzymatic Deacylation: The phenylacetyl side chain at the 7-position is removed using an immobilized penicillin G acylase to yield 7-ADCA.[4]

This process, while established, often involves the use of hazardous reagents and organic solvents, leading to environmental concerns and complex purification procedures.[5]

Experimental Protocol: Chemical Synthesis of 7-ADCA from Penicillin G Potassium Salt

Objective: To synthesize 7-ADCA through the chemical modification of Penicillin G Potassium Salt.

Materials:

-

Penicillin G potassium salt

-

Hydrogen peroxide

-

Liquid BSU (protecting agent)

-

Pyridine (B92270) hydrobromide

-

Oxalic acid

-

Immobilized penicillin G acylase

-

15% Ammoniacal liquor

-

Sulfuric acid

-

10% Ammoniacal liquor

Procedure:

-

Oxidation: Penicillin G potassium salt serves as the starting raw material. Hydrogen peroxide is used as the oxidizing agent to convert penicillin G to its sulfoxide.

-

Ring Expansion: Liquid BSU is used as a protective agent. A combination of pyridine hydrobromide and oxalic acid acts as a ring enlargement catalyst to convert the penicillin sulfoxide to Cephalosporin G.

-

Enzymatic Hydrolysis (Deacylation):

-

Dissolve the obtained Cephalosporin G in 15% ammoniacal liquor to a concentration of 0.3 mol/L.

-

Add immobilized penicillin G acylase, with the enzyme's mass being 70-100% of the Cephalosporin G mass.

-

Maintain the reaction temperature at 30°C and the pH at approximately 8.0.

-

Allow the reaction to proceed for 90 minutes.

-

-

Purification and Crystallization:

-

After the reaction, filter to remove the immobilized enzyme.

-

Add dichloromethane for extraction.

-

Adjust the pH to less than 1 with sulfuric acid at a controlled temperature of 25°C.

-

Separate the organic phase.

-

Decolorize the aqueous phase.

-

Induce crystallization by adding 10% ammoniacal liquor with stirring.

-

Filter the resulting crystals to obtain the final 7-ADCA product.[6]

-

Enzymatic Synthesis from Deacetoxycephalosporin C (DAOC)

A greener alternative to the chemical route is the enzymatic synthesis of 7-ADCA. This method often starts with deacetoxycephalosporin C (DAOC), which can be produced through fermentation by genetically modified strains of Acremonium chrysogenum.[7] The conversion of DAOC to 7-ADCA is a two-step enzymatic process.

-

Oxidative Deamination: D-amino acid oxidase (DAO) catalyzes the conversion of DAOC to an unstable intermediate.

-

Hydrolysis: Glutaryl acylase (GLA) then hydrolyzes the intermediate to yield 7-ADCA.[7]

This biocatalytic route operates under milder conditions and is associated with less waste generation compared to the traditional chemical synthesis.[7]

Experimental Protocol: Two-Step Enzymatic Conversion of a Cephalosporin Precursor

The following protocol is for the conversion of Cephalosporin C to 7-ACA, which is analogous to the enzymatic conversion of DAOC to 7-ADCA and illustrates the general principles of the two-step enzymatic process.

Objective: To produce a cephalosporin nucleus via a two-step enzymatic reaction.

Enzymes:

-

Immobilized D-amino acid oxidase (D-AOD) from Trigonopsis variabilis.

-

Immobilized glutaryl-7-ACA acylase (GL-acylase) from a recombinant Escherichia coli.

Procedure:

-

First Enzymatic Reaction (Oxidative Deamination):

-

In a primary reactor, Cephalosporin C is converted to keto-adipyl-7-aminocephalosporanic acid (keto-7ACA) using immobilized D-AOD.

-

This reaction also produces hydrogen peroxide as a byproduct.

-

-

Intermediate Conversion: The keto-7ACA spontaneously converts to glutaryl-7-aminocephalosporanic acid (GL-7ACA) through a chemical reaction with the hydrogen peroxide generated in the previous step. A near-quantitative conversion is typically observed.

-

Second Enzymatic Reaction (Hydrolysis):

-

In a second reactor, the GL-7ACA is converted to 7-ACA using immobilized GL-acylase.

-

-

Reaction Conditions: The entire process is conducted in an aqueous medium under mild conditions: pH 8.0 and a temperature of 20-25°C.[8]

Quantitative Data on Synthesis and Conversion

The efficiency of 7-ADCA synthesis and its subsequent conversion to cephalosporins is critical for industrial applications. The following tables summarize key quantitative data from various studies.

Table 1: Comparison of 7-ADCA Synthesis Methods

| Synthesis Method | Starting Material | Key Reagents/Enzymes | Reported Yield/Conversion | Reported Purity | Reference |

| Chemical Synthesis | Penicillin G | Oxidation, Ring Expansion Catalysts, Penicillin G Acylase | High Yield (not specified) | Good Quality (not specified) | [6] |

| Biocatalytic | Deacetoxycephalosporin C (DAOC) | D-amino acid oxidase (DAO), Glutaryl acylase (GLA) | DAOC production is 75-80% of total β-lactams | No detectable contamination with other cephalosporin intermediates | [7] |

Table 2: 7-ADCA Conversion to Semi-Synthetic Cephalosporins

| Target Cephalosporin | Acyl Donor | Enzyme | Conversion of 7-ADCA | Yield of Product | Reference |

| Cephalexin | D-phenylglycine methyl ester (PGME) | Immobilized Penicillin G Acylase | 99.3% | Not specified | [9] |

| Cephradine | D-dihydrophenylglycine methyl ester | Immobilized Penicillin G Acylase | 68% | Not specified | [10] |

| Cephradine | Dihydrophenylglycine mixed anhydride | Chemical Synthesis | Not specified | 88% (overall) | [11] |

| Cefaclor | D-phenylglycine in activated form | Penicillin G Acylase Mutant | 59% | Not specified | [12] |

| Cefaclor | D-phenylglycine in activated form | Penicillin G Acylase Mutant | 98.0% | Not specified | [13] |

Application of 7-ADCA in the Synthesis of Key Cephalosporins

7-ADCA serves as the starting nucleus for the synthesis of several orally administered cephalosporins. The general principle involves the acylation of the 7-amino group of 7-ADCA with a specific side chain, often in an activated form.

Synthesis of Cephalexin

Cephalexin is synthesized by acylating 7-ADCA with an activated derivative of D-phenylglycine, such as D-phenylglycine methyl ester (PGME).[9] This reaction is commonly catalyzed by immobilized penicillin G acylase.[9]

Experimental Protocol: Enzymatic Synthesis of Cephalexin

Objective: To synthesize Cephalexin from 7-ADCA and D-phenylglycine methyl ester (PGME) using an immobilized enzyme.

Materials:

-

7-ADCA

-

D-phenylglycine methyl ester (PGME)

-

Immobilized Penicillin G Acylase (IPGA)

-

Aqueous buffer system

Procedure:

-

Reaction Setup: The reaction is performed in a suspension aqueous solution system where the 7-ADCA reactant and the Cephalexin product are primarily present as solid particles.

-

Acyl Donor Feeding: Continuous feeding of PGME is employed for more efficient synthesis compared to a batch mode.

-

Enzymatic Reaction: The synthesis is catalyzed by IPGA.

-

Optimized Conditions: The reaction is carried out under optimized conditions to achieve maximum conversion.

-

Product Recovery: The solid Cephalexin product is recovered from the reaction mixture.

Under optimized conditions, a maximum 7-ADCA conversion ratio of 99.3% has been reported.[9]

Synthesis of Cephradine

Cephradine synthesis involves the reaction of 7-ADCA with an activated form of D-dihydrophenylglycine.[10] Similar to cephalexin synthesis, this can be achieved through both chemical and enzymatic routes.

Experimental Protocol: Enzymatic Synthesis of Cephradine

Objective: To synthesize Cephradine from 7-ADCA and an activated D-dihydrophenylglycine derivative.

Materials:

-

7-ADCA (9.15 g)

-

D-dihydrophenylglycine methyl ester (DHME) (9.07 g)

-

Immobilized wild-type Penicillin G acylase (10 g)

-

Water (40 ml)

-

Sodium bisulphite (0.03 g)

-

25% NH₄OH solution

Procedure:

-

Preparation of Reaction Mixture:

-

In a preparation reactor, dissolve sodium bisulphite, 7-ADCA, and DHME in water at 20°C.

-

Adjust the pH to 6.9 with the 25% NH₄OH solution.

-

-

Enzymatic Reaction:

-

Transfer the suspension to an enzyme reactor containing the immobilized wild-type Penicillin G acylase.

-

Maintain the temperature at 20°C and the pH at 6.90 with the 25% NH₄OH solution.

-

-

Reaction Monitoring: The reaction is allowed to proceed for a specified duration (e.g., 300 minutes), after which the conversion is determined.[10]

A conversion of 7-ADCA to Cephradine of 68% has been reported using this method.[10]

Synthesis of Cefaclor

Cefaclor synthesis is more complex as it involves a chlorinated cephalosporin nucleus, 7-amino-3-chloro-cephalosporanic acid (7-ACCA). The synthesis involves the enzymatic acylation of 7-ACCA with an activated form of D-phenylglycine. While not directly from 7-ADCA, the enzymatic principles are highly relevant.

Experimental Protocol: Enzymatic Synthesis of Cefaclor

Objective: To synthesize Cefaclor via enzymatic condensation.

Materials:

-

7-amino-3-chloro-cephalosporanic acid (7-ACCA) (13.9 g, 58.1 mmol)

-

D-phenylglycine methyl ester (PGM) HCl salt (12.9 g, 63.8 mmol)

-

Immobilized Penicillin G acylase mutant (5.0 g)

-

Sodium sulphite (0.1 g)

-

Water (81 g)

-

Ammonia (B1221849) solution

Procedure:

-

Reaction Setup:

-

In a reactor, combine 7-ACCA, sodium sulphite, and water at 20°C.

-

Adjust the pH to 7.0 with ammonia solution.

-

-

Initiation of Reaction:

-

Add the PGM HCl salt to the reactor to start the enzymatic condensation.

-

-

Reaction Conditions:

-

Maintain the pH at 7.0 with ammonia solution.

-

-

Monitoring: The reaction is monitored over time (e.g., 150 minutes) to determine the concentrations of reactants and products.[12]

A conversion of 59% with regard to 7-ACCA has been reported under these conditions.[12] In an alternative procedure where the PGM solution was dosed over time and the temperature was decreased, a conversion of 98.0% was achieved.[13]

Quality Control: HPLC Analysis of 7-ADCA

The purity of 7-ADCA is crucial for the successful synthesis of high-quality cephalosporin antibiotics. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of 7-ADCA and related compounds.

Experimental Protocol: HPLC Method for Purity Analysis of 7-ADCA

Objective: To determine the purity of a 7-ADCA sample by HPLC.

Instrumentation:

-

HPLC system with a UV detector.

-

C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm).

Chromatographic Conditions:

-

Mobile Phase: A mixture of a buffer solution and an organic modifier. For example, a mobile phase consisting of 80% acetonitrile (B52724) and 20% of 1% formic acid can be used.

-

Column Temperature: 30°C.

-

Flow Rate: 0.8 ml/min.

-

Injection Volume: 20 µl.

-

UV Detection: 260 nm.

-

Mode: Isocratic.

Procedure:

-

Standard and Sample Preparation:

-

Prepare a stock solution of a 7-ADCA reference standard in a suitable solvent (e.g., methanol) at a concentration of 1.0 mg/ml. Prepare working standard solutions by diluting the stock solution to a range of concentrations (e.g., 1.0 to 50.0 µg/ml).

-

Prepare the test sample by dissolving a known weight of the 7-ADCA product in the same solvent to achieve a concentration of 1 mg/ml. Filter the solution through a 0.22 µm filter.

-

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Quantification: Determine the purity of the 7-ADCA sample by comparing the peak area of the main component with the total area of all peaks, or by using a calibration curve generated from the reference standards.[14]

Visualizing the Synthesis Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key synthesis and conversion pathways involving 7-ADCA.

Caption: Overview of the primary chemical and enzymatic synthesis routes for 7-ADCA.

Caption: Acylation of 7-ADCA and its analogue to produce key cephalosporins.

Conclusion

7-ADCA remains a cornerstone in the production of semi-synthetic cephalosporins. While traditional chemical synthesis from penicillin G is a well-established method, the development of enzymatic and biocatalytic routes offers a more sustainable and environmentally benign approach. The choice of synthesis method for 7-ADCA and its subsequent conversion to final antibiotic products depends on a variety of factors including cost, efficiency, and environmental impact. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals working to optimize and innovate in the field of cephalosporin synthesis. The continued development of novel enzymatic catalysts and bioprocesses will undoubtedly further enhance the efficiency and sustainability of producing these life-saving medicines.

References

- 1. 7-ADCA (7-AMINO-3-DESACETOXY CEPHALOSPORANIC ACID - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 2. This compound | C8H10N2O3S | CID 33498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP1188838A1 - Method for producing 7-aminodesacetoxycephalosporanic acid (7-adca) - Google Patents [patents.google.com]

- 6. CN104059089A - Preparation method of 7-ADCA - Google Patents [patents.google.com]

- 7. Environmentally safe production of this compound (7-ADCA) using recombinant strains of Acremonium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Two-step immobilized enzyme conversion of cephalosporin C to 7-aminocephalosporanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficient enzymatic synthesis of cephalexin in suspension aqueous solution system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. data.epo.org [data.epo.org]

- 11. researchgate.net [researchgate.net]

- 12. US8071330B2 - Process for the synthesis of cefaclor - Google Patents [patents.google.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. bcc.bas.bg [bcc.bas.bg]

An In-depth Technical Guide to the Physicochemical Properties of 7-Aminodeacetoxycephalosporanic Acid (7-ADCA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Aminodeacetoxycephalosporanic acid (7-ADCA) is a pivotal semi-synthetic intermediate in the pharmaceutical industry, forming the core nucleus for the synthesis of a wide array of cephalosporin (B10832234) antibiotics.[1] Its physicochemical characteristics are of paramount importance, influencing its synthesis, purification, formulation, and ultimately, the efficacy of the final drug products. This guide provides a comprehensive overview of the key physicochemical properties of 7-ADCA, complete with quantitative data, detailed experimental methodologies, and visual representations of relevant processes.

Physicochemical Properties

The fundamental physicochemical properties of 7-ADCA are summarized in the tables below, providing a ready reference for researchers.

General Properties

| Property | Value | Reference |

| Chemical Name | (6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | [2] |

| Synonyms | 7-ADCA, 7-amino-3-methyl-3-cephem-4-carboxylic acid | [3] |

| CAS Number | 22252-43-3 | [2] |

| Molecular Formula | C₈H₁₀N₂O₃S | [4] |

| Molecular Weight | 214.24 g/mol | [2][4] |

| Appearance | White to light yellow crystalline solid/powder | [5][6] |

| Melting Point | 242 °C (decomposition) |

Acid-Base Properties

| Property | Value | Reference |

| pKa (Strongest Acidic) | 3.04 ± 0.50 (Predicted) | [5] |

| 3.42 (Chemaxon) | [3] | |

| pKa (Strongest Basic) | 7.39 (Chemaxon) | [3] |

Solubility Profile

The solubility of 7-ADCA is a critical parameter, particularly in the context of its enzymatic synthesis and purification. It is known to have low solubility in water, which can limit the productivity of enzymatic synthesis processes.[7][8]

| Solvent | Solubility | Conditions | Reference |

| Water | Low | - | [7][8] |

| Water | Good solubility, high solubility in water | - | [5] |

| Water | Varies with pH and temperature | - | [9] |

Note: The conflicting information regarding water solubility ("low" vs. "good") likely reflects the significant impact of pH on the solubility of this amphoteric molecule. Solubility is lowest at its isoelectric point and increases in acidic or basic conditions.

Spectroscopic Properties

| Technique | Wavelength (λmax) | Conditions | Reference |

| UV-Visible Spectrophotometry | 480 nm | After reaction with NQS in chloroform | [10] |

| UV-Visible Spectrophotometry | 560 nm | After reaction with vanillin (B372448) or ninhydrin (B49086) | [10] |

| UV-Visible Spectrophotometry | 530 nm | After reaction with Safranin O in chloroform | [11][12] |

| UV-Visible Spectrophotometry | 655 nm | After reaction with Methylene Blue or Methylene Violet in chloroform | [11][12] |

| UV-Visible Spectrophotometry | 625 nm | After reaction with Ammonium Molybdate/H₂SO₄ | [13] |

| UV-Visible Spectrophotometry | 510 nm | After reaction with Ferric chloride/Ortho Phenanthroline | [13] |

| UV-Visible Spectrophotometry | 740 nm | After reaction with FeCl₃/K₃Fe(CN)₆ | [13] |

| RP-HPLC with UV detection | 254 nm | Mobile phase: phosphate (B84403) buffer-acetonitrile (92:8) | [14] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible characterization of 7-ADCA.

Spectrophotometric Determination of 7-ADCA

This method is based on the formation of a colored ion-association complex between 7-ADCA and a reagent, which can be quantified using a spectrophotometer.[10][11][12][13]

Method using Ninhydrin:

-

Standard Solution Preparation: Prepare a standard stock solution of 7-ADCA (e.g., 400 µg/mL) in distilled water.

-

Reaction Mixture: In a series of calibrated tubes, transfer aliquots of the standard 7-ADCA solution (ranging from 0.5 mL to 2.5 mL).

-

Add 4.0 mL of a suitable buffer solution (pH 5.0).

-

Add 1.0 mL of ninhydrin solution.

-

Add 0.5 mL of ascorbic acid solution.

-

Adjust the total volume in each tube to 8.0 mL with distilled water.

-

Incubation: Place the tubes in a boiling water bath for 15 minutes.

-

Cooling: After incubation, immediately cool the tubes in an ice water bath.

-

Final Volume Adjustment: Make up the volume in each tube to 10.0 mL with distilled water.

-

Measurement: After 10 minutes, measure the absorbance of the solutions at 560 nm against a reagent blank prepared in the same manner without 7-ADCA.[10]

-

Calibration Curve: Plot a graph of absorbance versus concentration of 7-ADCA to obtain a Beer-Lambert plot.

-

Sample Analysis: Prepare the sample solution containing an unknown concentration of 7-ADCA and follow steps 2-10. The concentration can be determined from the calibration curve.

High-Performance Liquid Chromatography (HPLC) Analysis of 7-ADCA

HPLC is a highly sensitive and specific method for the quantification of 7-ADCA and its impurities.[14]

Methodology:

-

Chromatographic System: A standard HPLC system equipped with a UV detector is used.

-

Column: A reversed-phase C18 column (e.g., Agilent ZORBAX SB-C18, 5 µm, 4.6 mm × 250 mm) is suitable for the separation.[14]

-

Mobile Phase: A mixture of phosphate buffer (5 g K₂HPO₄ and 5 g KH₂PO₄ in 1 L water, adjusted to pH 6.0) and acetonitrile (B52724) in a ratio of 92:8 (v/v) is used as the mobile phase.[14]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: The column is maintained at 35 °C.[14]

-

Detection: UV detection is performed at a wavelength of 254 nm.[14]

-

Injection Volume: A 20 µL injection volume is used.[14]

-

Standard and Sample Preparation: Prepare standard solutions of 7-ADCA of known concentrations in the mobile phase. Dissolve the sample containing 7-ADCA in the mobile phase.

-

Analysis: Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. Inject the sample solution and determine the concentration of 7-ADCA from the calibration curve.

Enzymatic Synthesis of 7-ADCA from Adipoyl-7-ADCA

The enzymatic hydrolysis of adipoyl-7-ADCA is a key step in a modern, greener synthesis route to 7-ADCA.[15][16]

Protocol Outline:

-

Enzyme: Immobilized glutaryl-acylase is used as the biocatalyst.[16]

-

Substrate: An aqueous solution of adipoyl-7-ADCA is prepared.

-

Reaction Conditions: The reaction is typically carried out in a batch or continuous reactor.[15]

-

Reaction Monitoring: The progress of the reaction can be monitored by taking samples at regular intervals and analyzing the concentration of 7-ADCA and the remaining adipoyl-7-ADCA using HPLC.

-

Downstream Processing:

-

Crystallization: Upon completion of the reaction, the pH of the solution is lowered to the isoelectric point of 7-ADCA to induce crystallization.[15][16]

-

Filtration: The crystallized 7-ADCA is separated by filtration.

-

Purification: The product can be further purified by techniques such as nanofiltration to remove by-products like adipic acid.[15]

-

Signaling Pathways and Experimental Workflows

While 7-ADCA is an intermediate and not directly involved in cellular signaling pathways in the context of its mechanism of action, its synthesis pathways are of great interest. The following diagrams illustrate key workflows related to 7-ADCA.

Caption: Enzymatic Synthesis of 7-ADCA from Penicillin G.

Caption: Workflow for Spectrophotometric Analysis of 7-ADCA.

Caption: Workflow for HPLC Analysis of 7-ADCA.

Conclusion

A thorough understanding of the physicochemical properties of this compound is indispensable for the efficient and controlled synthesis of cephalosporin antibiotics. This guide has provided a consolidated resource of its key characteristics, including quantifiable data and detailed experimental protocols for its analysis and synthesis. The provided workflows offer a visual representation of common procedures, aiding in their practical implementation in a research and development setting. This foundational knowledge is critical for process optimization, quality control, and the development of novel cephalosporin derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | C8H10N2O3S | CID 33498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. 7-ADCA (7-AMINO-3-DESACETOXY CEPHALOSPORANIC ACID - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 5. 7-ADCA [chembk.com]

- 6. Page loading... [guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. Enhanced Dissolution of 7-ADCA in the Presence of PGME for Enzymatic Synthesis of Cephalexin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. ijpsr.info [ijpsr.info]

- 11. [PDF] NEW SPECTROPHOTOMETRIC METHODS FOR QUANTITATIVE DETERMINATION OF 7-ADCA IN PHARMACEUTICAL FORMULATIONS Research Article | Semantic Scholar [semanticscholar.org]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. Development of New Spectrophotometric Methods for Quantitative Determination of 7-ADCA in Pharmaceutical Formulations | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Process design for enzymatic adipyl-7-ADCA hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Biological Cornerstone of Modern Cephalosporins: A Technical Guide to 7-ADCA

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal biological role of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) as a precursor to a multitude of semi-synthetic cephalosporin (B10832234) antibiotics. This document provides a comprehensive overview of the biosynthetic pathways, enzymatic conversions, and production strategies, supported by quantitative data, detailed experimental protocols, and process visualizations to empower research and development in this critical area of antimicrobial therapeutics.

Introduction: The Significance of 7-ADCA

7-amino-3-deacetoxycephalosporanic acid (7-ADCA) is a fundamental nucleus for the synthesis of numerous oral cephalosporin antibiotics.[1] Unlike 7-aminocephalosporanic acid (7-ACA), 7-ADCA lacks the acetoxy group at the C-3 position, a structural feature that influences the pharmacokinetic and pharmacodynamic properties of the resulting antibiotics. The industrial demand for 7-ADCA has traditionally been met through a multi-step, chemically intensive ring expansion of penicillin G, a process fraught with environmental concerns due to the use of hazardous reagents and the generation of significant waste streams.[2] Consequently, the development of sustainable and efficient biotechnological routes for 7-ADCA production has been a major focus of research, leading to innovative fermentation and enzymatic processes.

Biosynthetic Pathways and Key Enzymatic Conversions

The biological production of 7-ADCA is intricately linked to the biosynthetic pathways of penicillin and cephalosporin antibiotics in filamentous fungi. The key to modern biotechnological production lies in the strategic manipulation of these pathways and the application of specific enzymes to achieve the desired molecular structure.

The Natural Biosynthetic Route of β-Lactam Antibiotics

The biosynthesis of penicillins and cephalosporins originates from three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine. These are condensed into the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). A crucial cyclization step, catalyzed by isopenicillin N synthase (IPNS), forms isopenicillin N (IPN), the common precursor to all penicillins and cephalosporins.

From IPN, the pathways diverge. In penicillin-producing fungi like Penicillium chrysogenum, the α-aminoadipyl side chain of IPN is exchanged for a hydrophobic side chain, such as phenylacetic acid, to form penicillin G. In cephalosporin-producing fungi like Acremonium chrysogenum, IPN is converted to penicillin N, which then undergoes a critical ring expansion to form deacetoxycephalosporin C (DAOC), the immediate precursor in the engineered biological synthesis of 7-ADCA. This ring expansion is catalyzed by the enzyme deacetoxycephalosporin C synthase (DAOCS), also known as expandase.[3]

Figure 2: The two-step enzymatic conversion of DAOC to 7-ADCA.

Quantitative Data on Production and Enzymatic Activity

The efficiency of the biological production of 7-ADCA and its precursors is a critical factor for industrial viability. The following tables summarize key quantitative data from various studies.

Production Titers and Yields

| Production Method | Organism/System | Product | Titer/Yield | Reference |

| Fermentation | Recombinant A. chrysogenum | DAOC | 75-80% of total β-lactams | [4] |

| Two-Step Enzymatic Conversion | Immobilized D-AOD and GL-acylase | 7-ACA from Cephalosporin C | 85% molar yield | [5] |

| Fermentation with PA addition | A. chrysogenum HY strain | Cephalosporin C | up to 13,300 mg/L | [6] |

Enzyme Kinetic Parameters

| Enzyme | Source | Substrate | Km (mM) | kcat (s-1) | Reference |

| D-amino acid oxidase (DAAO) | Trigonopsis variabilis | Cephalosporin C | - | - | [7] |

| Glutaryl-7-ACA acylase (GLA) | Pseudomonas diminuta KAC-1 | Glutaryl-7-ACA | 0.45 | - | [8] |

| Glutaryl-7-ACA acylase (GLA) | Pseudomonas nitroreducens | Glutaryl-7-ACA | 10.41 | - | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the biological production of 7-ADCA.

Fermentation of Recombinant Acremonium chrysogenum for DAOC Production

This protocol is a generalized procedure based on common practices for fungal fermentations.

1. Inoculum Preparation: a. Aseptically transfer a stock culture of the recombinant A. chrysogenum strain to a sporulation medium (e.g., Corn Steep Liquor Agar). b. Incubate at 27°C for 14 days to allow for sufficient sporulation. [10] c. Harvest spores by adding sterile water with a surfactant (e.g., 0.1% Tween 80) and gently scraping the surface. d. Determine spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 108 spores/mL).

2. Fermentation: a. Prepare the fermentation medium. A typical defined medium may contain saccharose, glucose, ammonium (B1175870) sulfate, potassium dihydrogen phosphate (B84403), methionine, and various trace elements. [10] b. Sterilize the fermenter and the medium. c. Inoculate the fermenter with the spore suspension (e.g., 10% v/v). [10] d. Maintain fermentation conditions:

- Temperature: 28°C

- pH: Maintain at 6.5 with automated addition of acid/base.

- Aeration: Provide sterile air at a specified flow rate (e.g., 1 vvm).

- Agitation: Set to an appropriate speed (e.g., 220 rpm) to ensure adequate mixing and oxygen transfer. [10] e. Monitor the fermentation for key parameters such as biomass, substrate consumption, and DAOC production.

3. Downstream Processing: a. At the end of the fermentation, separate the mycelia from the fermentation broth by filtration or centrifugation. b. The supernatant containing DAOC can be used directly for the subsequent enzymatic conversion or subjected to further purification.

dot

Figure 3: General workflow for the fermentation of recombinant A. chrysogenum.

Two-Step Enzymatic Conversion of DAOC to 7-ADCA

This protocol outlines the enzymatic conversion using immobilized enzymes, a common industrial practice.

1. Enzyme Immobilization: a. D-amino acid oxidase and glutaryl-7-ACA acylase can be immobilized on various supports, such as glutaraldehyde-activated resins or epoxy supports, following established protocols to enhance stability and reusability. [11][12] 2. First Enzymatic Reaction (DAAO): a. Prepare a solution of DAOC in a suitable buffer (e.g., phosphate buffer, pH 7.5-8.0). b. Add the immobilized D-amino acid oxidase to the DAOC solution in a stirred-tank reactor. c. Maintain the reaction at a controlled temperature (e.g., 25°C) with constant stirring. [13] d. Monitor the conversion of DAOC to α-ketoadipyl-7-ADCA by HPLC.

3. Second Enzymatic Reaction (GLA): a. After the completion of the first reaction, either transfer the reaction mixture to a second reactor or add the immobilized glutaryl-7-ACA acylase directly to the same reactor. b. Maintain the reaction at a controlled temperature (e.g., 25°C) and pH (e.g., 8.0) with constant stirring. [5] c. Monitor the conversion of the intermediate to 7-ADCA by HPLC.

4. Product Recovery and Purification: a. After the completion of the second reaction, separate the immobilized enzymes from the reaction mixture by filtration. b. The 7-ADCA in the solution can be purified by crystallization at its isoelectric point, followed by washing and drying. [14]

HPLC Analysis of 7-ADCA and Intermediates

1. Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

- Mobile Phase: A mixture of phosphate buffer and an organic modifier like acetonitrile (B52724) or methanol. The exact ratio and pH should be optimized for the specific separation.

- Flow Rate: Typically 1.0 - 1.5 mL/min. [10] * Detection: UV detector at a wavelength of 254 nm. [10] * Column Temperature: Maintained at a constant temperature, e.g., 35°C.

2. Sample Preparation: a. Dilute the fermentation broth or enzymatic reaction samples with the mobile phase. b. Filter the samples through a 0.22 µm syringe filter before injection to remove any particulate matter.

3. Quantification: a. Prepare standard solutions of 7-ADCA, DAOC, and other relevant intermediates of known concentrations. b. Generate a calibration curve by injecting the standards and plotting peak area against concentration. c. Quantify the analytes in the samples by comparing their peak areas to the calibration curve.

Conclusion